(R)-2-Tosyloxypropionic acid methyl ester
Overview
Description
®-2-Tosyloxypropionic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the oxygen atom of the propionic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Tosyloxypropionic acid methyl ester typically involves the esterification of ®-2-hydroxypropionic acid with methanol in the presence of an acid catalyst, followed by tosylation. The tosylation step involves the reaction of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of ®-2-Tosyloxypropionic acid methyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
®-2-Tosyloxypropionic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Hydrolysis: Yields the corresponding carboxylic acid and methanol.
Reduction: Produces the corresponding alcohol.
Scientific Research Applications
®-2-Tosyloxypropionic acid methyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Tosyloxypropionic acid methyl ester involves its reactivity as an ester and a tosylate. The tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively . These reactions are crucial in various synthetic pathways and applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl Tosylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-Tosyloxyacetate: Similar but with an acetate group instead of a propionate group.
Tosylmethyl Isocyanide (TosMIC): Contains a tosyl group but with an isocyanide functional group.
Uniqueness
®-2-Tosyloxypropionic acid methyl ester is unique due to its specific stereochemistry (R-configuration) and the presence of both ester and tosylate functional groups. This combination allows for versatile reactivity and applications in asymmetric synthesis and chiral resolution .
Properties
IUPAC Name |
methyl (2R)-2-(4-methylphenyl)sulfonyloxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-8-4-6-10(7-5-8)17(13,14)16-9(2)11(12)15-3/h4-7,9H,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXADBXZLGFJY-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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